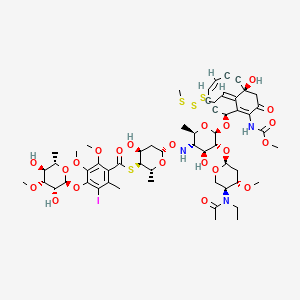N-Acetyl-Calicheamicin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
N-Acetyl-Calicheamicin (N-Acetyl-Calicheamicin γ) is a potent derivative of the antitumor antibiotic Calicheamicin [, ]. Here's a breakdown of its scientific research applications:
DNA Damaging Mechanism:
N-Acetyl-Calicheamicin belongs to a class of compounds called enediynes. These molecules have a unique structure that allows them to cleave DNA strands, leading to cell death [, ]. This DNA damaging property makes N-Acetyl-Calicheamicin a valuable tool for studying DNA repair mechanisms and the development of new anti-cancer drugs [].
Antibody-Drug Conjugate (ADC) Development:
Due to its potent cytotoxicity, N-Acetyl-Calicheamicin is being explored for the development of Antibody-Drug Conjugates (ADCs) []. ADCs are targeted therapies that combine a monoclonal antibody with a cytotoxic agent. The antibody specifically binds to cancer cells, while the cytotoxic agent delivers a lethal dose of the drug to the targeted cells. Researchers are investigating N-Acetyl-Calicheamicin as a cytotoxin component of ADCs for the treatment of various cancers [].
N-Acetyl-Calicheamicin is a derivative of calicheamicin, a potent antitumor antibiotic originally derived from the bacterium Micromonospora echinospora. This compound is notable for its unique mechanism of action, which involves the generation of reactive species that induce DNA strand breaks, leading to cell death. N-Acetyl-Calicheamicin specifically refers to the acetylated form of gamma calicheamicin, which enhances its stability and solubility compared to its parent compound .
- Delivery: NAC is conjugated to antibodies that recognize specific cancer cells. When administered, the ADC travels through the bloodstream and binds to these target cells via the antibody.
- Internalization: The ADC-cancer cell complex is internalized into the cell.
- Release of NAC: Inside the cell, mechanisms are triggered to release NAC from the antibody.
- DNA damage: NAC binds to the minor groove of DNA and undergoes a chemical reaction that generates reactive free radicals. These radicals abstract hydrogen atoms from the DNA backbone, leading to strand scission and cell death [].
NAC is a highly toxic compound. Here are some safety concerns:
- Acute toxicity: Studies show that NAC is lethal upon ingestion, inhalation, or skin contact.
- Genotoxicity: Due to its DNA damaging mechanism, NAC is genotoxic and can cause mutations.
- Handling precautions: Research involving NAC requires following strict safety protocols to avoid accidental exposure [].
The activation of N-Acetyl-Calicheamicin primarily occurs through the reduction of a dimethyl disulfide moiety within the compound. This reduction generates a highly reactive enediyne diradical capable of inducing DNA strand breaks. The mechanism involves binding to the minor groove of DNA, where it undergoes a reaction similar to Bergman cyclization, resulting in the formation of a diradical that abstracts hydrogen atoms from the DNA backbone .
Additionally, N-Acetyl-Calicheamicin can undergo hydrolysis under acidic conditions, facilitating its release from antibody-drug conjugates in therapeutic applications .
N-Acetyl-Calicheamicin exhibits significant biological activity as an antitumor agent. It is particularly effective against various cancer cell lines due to its ability to induce double-stranded DNA cleavage. This activity is attributed to its selective binding to the minor groove of DNA, which leads to specific and potent cytotoxic effects . The compound's efficacy makes it a candidate for use in antibody-drug conjugates, where it can be targeted directly to cancer cells for enhanced therapeutic outcomes .
The synthesis of N-Acetyl-Calicheamicin typically involves several key steps:
- Biosynthetic Pathway: The core structure is synthesized via an iterative polyketide synthase pathway that begins with Acetyl-CoA and multiple malonyl-CoA units. This pathway leads to the formation of the enediyne core.
- Glycosylation: The intermediate undergoes glycosylation facilitated by specific glycosyltransferases, which add sugar moieties to enhance solubility and stability.
- Acetylation: The final step involves acetylation, which modifies the compound's properties and improves its pharmacokinetic profile .
N-Acetyl-Calicheamicin has several applications in cancer therapy:
- Antibody-Drug Conjugates: It is used as a payload in targeted therapies where antibodies are designed to deliver this potent cytotoxic agent directly to tumor cells, minimizing damage to healthy tissues.
- Research Tool: Due to its unique mechanism of action, it serves as a valuable tool for studying DNA damage and repair mechanisms in cellular biology .
Studies have shown that N-Acetyl-Calicheamicin interacts specifically with DNA by binding in the minor groove. This interaction is critical for its mechanism of action, leading to double-stranded breaks and subsequent cell death. Research has also explored its interactions within antibody-drug conjugates, focusing on how modifications to linkers can affect stability and release profiles in therapeutic applications .
N-Acetyl-Calicheamicin belongs to a class of compounds known as enediynes, which are characterized by their ability to induce DNA damage through similar mechanisms. Here are some similar compounds:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Calicheamicin γ1 | Induces DNA strand breaks via diradical formation | Potent antitumor activity; natural product |
| Esperamicin | Similar enediyne structure; targets DNA | Different glycosylation patterns |
| Doxorubicin | Intercalates DNA and inhibits topoisomerase II | Broad-spectrum anticancer agent |
| Mitomycin C | Alkylates DNA causing cross-linking | Used in various chemotherapy regimens |
Uniqueness of N-Acetyl-Calicheamicin
N-Acetyl-Calicheamicin stands out due to its enhanced stability and solubility compared to other enediyne compounds, making it particularly suitable for use in antibody-drug conjugates. Its specific acetylation allows for improved pharmacokinetics while retaining potent cytotoxicity against cancer cells .







